

comparative study of betalain profiles in different Beta vulgaris cultivars

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A Comparative Analysis of Betalain Profiles in Beta vulgaris Cultivars

A comprehensive examination of various Beta vulgaris cultivars reveals significant diversity in their betalain profiles, with concentrations and compositions varying distinctly between beetroot, Swiss chard, and fodder beet varieties. These differences underscore the potential for selecting specific cultivars for targeted applications in the food, pharmaceutical, and cosmetic industries, where **betalains** are valued as natural colorants and bioactive compounds.

Quantitative Comparison of Betalain Content

The concentration of **betalains**, categorized into red-violet betacyanins and yellow-orange betaxanthins, is a key differentiator among Beta vulgaris cultivars. Beetroot varieties, particularly those with deep red hues, generally exhibit the highest total betalain content. For instance, studies have shown that beetroot cultivars like 'Monorubra' and 'Libero' possess significantly higher concentrations of betacyanins compared to other Beta vulgaris types such as sugar beets, Swiss chard, and fodder beets.^{[1][2][3]}

In a comparative study, the beetroot cultivar 'Monorubra' was found to have a betacyanin content of 9.69 mg/100 mL, while 'Libero' contained 8.42 mg/100 mL.^{[1][2][3]} In contrast, the sugar beet 'Labonita', Swiss chard 'Lucullus', and fodder beet 'Monro' exhibited substantially lower betacyanin levels of 0.11 mg/100 mL, 0.09 mg/100 mL, and 0.15 mg/100 mL, respectively.^{[1][2][3]} The ratio of betacyanins to betaxanthins is also a critical factor, with

beetroot varieties typically showing a ratio greater than 1.0, indicating a predominance of betacyanins. Conversely, many other beet crop varieties have a ratio of less than 1.0, signifying a higher proportion of betaxanthins.[1][2]

Further research into red and yellow beetroot cultivars has highlighted that the peel is a particularly rich source of **betalains** compared to the flesh.[4] For example, the red beetroot cultivar 'Tytus' showed the highest concentration of betaxanthins in its peel, reaching 1231 mg/100 g of dry extract.[4] This is noteworthy as the yellow-orange betaxanthins in red beets are often visually masked by the more dominant red-violet betacyanins.[4] Yellow beetroot cultivars, such as 'Boldor', are characterized by a near absence of betacyanins, with their coloration primarily due to betaxanthins.[5][6]

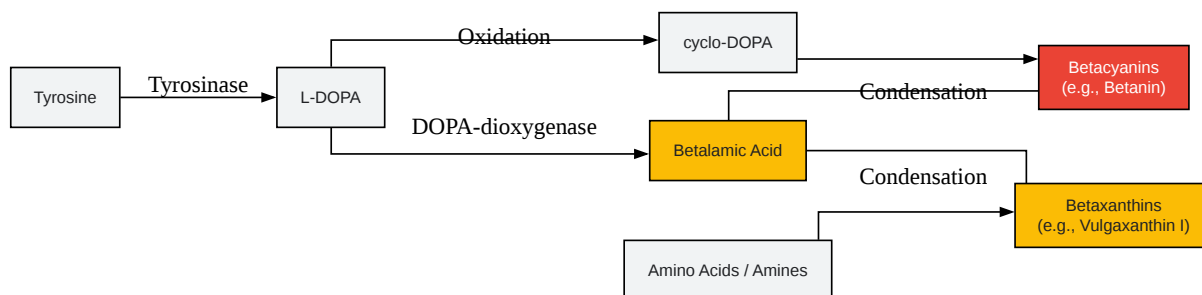
The following table summarizes the betalain content in various *Beta vulgaris* cultivars as reported in the literature.

Cultivar/Variety	Type	Betacyanin Content (mg/100 g fresh weight unless otherwise noted)	Betaxanthin Content (mg/100 g fresh weight unless otherwise noted)	Total Betalain Content (mg/100 g fresh weight unless otherwise noted)	Reference
Monorubra	Beetroot	9.69 mg/100 mL	-	-	[1] [2] [3]
Libero	Beetroot	8.42 mg/100 mL	-	-	[1] [2] [3]
Bordo Odnosemyanaya	Beetroot	-	-	218.80	[7]
Tytus (peel)	Beetroot	-	1231 mg/100 g DE	-	[4]
Boldor (flesh)	Yellow Beetroot	-	317 mg/100 g DE	-	[4]
Labonita	Sugar Beet	0.11 mg/100 mL	-	-	[1] [2] [3]
Lucullus	Swiss Chard	0.09 mg/100 mL	-	-	[1] [2] [3]
Monro	Fodder Beet	0.15 mg/100 mL	-	-	[1] [2] [3]

DE: Dry Extract

Betalain Biosynthesis Pathway

The biosynthesis of **betalains** originates from the amino acid tyrosine. Through a series of enzymatic reactions, tyrosine is converted into the key intermediates L-DOPA and betalamic acid. The condensation of betalamic acid with either cyclo-DOPA or amino acids/amines leads to the formation of betacyanins and betaxanthins, respectively.



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Caption: Simplified biosynthetic pathway of **betalains** from tyrosine.

Experimental Protocols

The quantification of **betalains** in Beta vulgaris cultivars typically involves extraction followed by spectrophotometric or chromatographic analysis.

Betalain Extraction

A common method for extracting **betalains** involves the use of an acidic aqueous solution.

- **Sample Preparation:** A known weight of fresh Beta vulgaris tissue (e.g., 1 g) is homogenized or finely ground.[7]
- **Extraction:** The homogenized sample is exhaustively extracted with a 2% formic acid solution until the plant material becomes discolored.[7] Alternatively, water or aqueous ethanol can be used as the extraction solvent.[8][9]
- **Filtration:** The extract is filtered through a paper filter to remove solid debris.[7]

- Volume Adjustment: The filtrate is collected in a volumetric flask, and the final volume is recorded.[\[7\]](#)
- Storage: The extract should be stored under refrigerated conditions (e.g., 4°C) and protected from light to minimize degradation.[\[8\]](#)

Spectrophotometric Quantification

This method provides a rapid estimation of total betacyanin and betaxanthin content.

- Dilution: The crude extract is diluted with a suitable buffer (e.g., phosphate buffer) to obtain an absorbance reading within the spectrophotometer's linear range.[\[1\]](#)
- Absorbance Measurement: The absorbance of the diluted extract is measured at three wavelengths:
 - 538 nm: for betacyanins (A538).[\[1\]](#)
 - 476 nm: for betaxanthins (A476).[\[1\]](#)
 - 600 nm: to correct for impurities (A600).[\[1\]](#)
- Calculation: The concentrations of betacyanins and betaxanthins are calculated using the Beer-Lambert law with specific molar extinction coefficients for betanin and vulgaxanthin I.[\[10\]](#)

High-Performance Liquid Chromatography (HPLC) Analysis

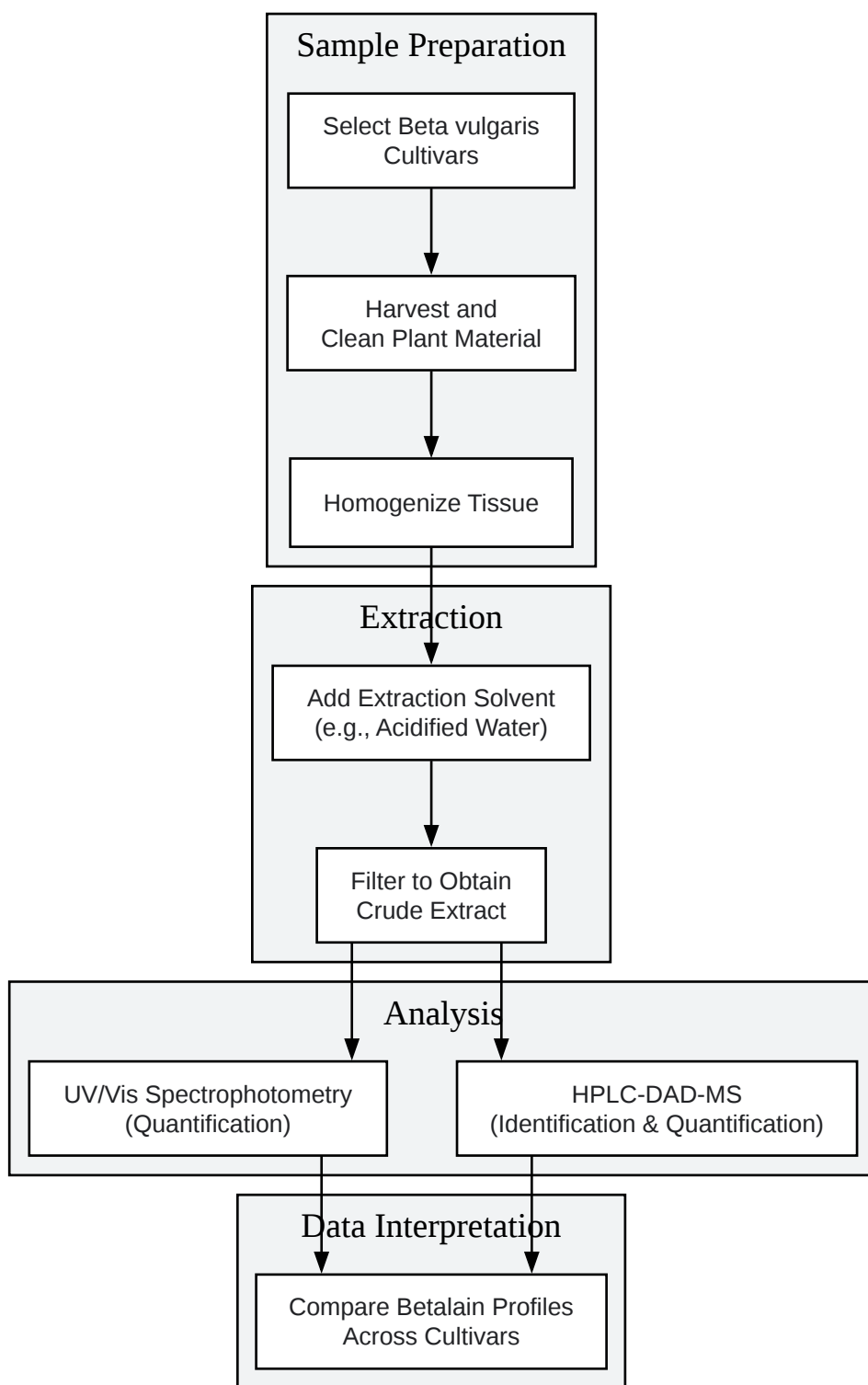
HPLC coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) allows for the separation, identification, and quantification of individual betalain compounds.

- Sample Preparation: The crude extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
- Chromatographic Conditions: A C18 column is typically used with a gradient elution program involving two mobile phases, such as 0.1% formic acid in water (solvent A) and acetonitrile (solvent B).

- Detection: The eluting compounds are monitored at 538 nm for betacyanins and 480 nm for betaxanthins using a DAD detector. Mass spectrometry is used for the identification of individual compounds based on their mass-to-charge ratio.[\[4\]](#)[\[5\]](#)

Experimental Workflow

The overall workflow for the comparative analysis of betalain profiles is depicted in the following diagram.



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Caption: General workflow for the comparative study of betalain profiles.

In conclusion, the diverse betalain profiles among Beta vulgaris cultivars offer a valuable resource for various applications. A thorough understanding of the quantitative and qualitative differences, obtained through standardized experimental protocols, is crucial for the effective utilization of these natural pigments and bioactive compounds. The significant variation in betalain content, particularly between beetroot and other beet varieties, as well as between different parts of the plant, highlights the importance of cultivar and tissue selection for maximizing the yield of desired **betalains**.

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